N-Benzylcinchonidinium chloride

Catalog No.
S784702
CAS No.
69257-04-1
M.F
C26H30ClN2O+
M. Wt
422.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Benzylcinchonidinium chloride

CAS Number

69257-04-1

Product Name

N-Benzylcinchonidinium chloride

IUPAC Name

(1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethanol;hydrochloride

Molecular Formula

C26H30ClN2O+

Molecular Weight

422.0 g/mol

InChI

InChI=1S/C26H29N2O.ClH/c1-2-20-18-28(17-19-8-4-3-5-9-19)15-13-21(20)16-25(28)26(29)23-12-14-27-24-11-7-6-10-22(23)24;/h2-12,14,20-21,25-26,29H,1,13,15-18H2;1H/q+1;

InChI Key

FCHYSBWCOKEPNQ-UHFFFAOYSA-N

SMILES

C=CC1C[N+]2(CCC1CC2C(C3=CC=NC4=CC=CC=C34)O)CC5=CC=CC=C5.[Cl-]

Canonical SMILES

C=CC1C[N+]2(CCC1CC2C(C3=CC=NC4=CC=CC=C34)O)CC5=CC=CC=C5.Cl

Isomeric SMILES

C=C[C@H]1C[N+]2(CC[C@H]1C[C@H]2[C@@H](C3=CC=NC4=CC=CC=C34)O)CC5=CC=CC=C5.[Cl-]

Asymmetric Catalysis:

N-Bn-cinchonium chloride serves as a chiral Brønsted acid catalyst in various asymmetric reactions. Its chiral structure allows it to selectively activate one enantiomer (mirror image) of a substrate molecule over the other, leading to the formation of a desired product with high enantiomeric purity. This property makes it valuable in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals where stereoselectivity (control of 3D arrangement of atoms) is crucial.

Ion-Pair Chromatography:

N-Bn-cinchonium chloride forms ion pairs with various anionic analytes (negatively charged molecules) in ion-pair chromatography. This technique separates analytes based on their interactions with the stationary phase and the ion-pairing reagent. N-Bn-cinchonium chloride's unique properties, such as its hydrophobicity (water-repelling) and size, can enhance the separation of specific types of molecules, improving the sensitivity and selectivity of the analysis.

N-Benzylcinchonidinium chloride is a chiral compound derived from cinchona alkaloids, specifically designed as a phase transfer catalyst in organic synthesis. Its chemical formula is C26_{26}H29_{29}ClN2_2O, and it has a molecular weight of approximately 421.0 g/mol . This compound is notable for its ability to facilitate the transfer of ions across immiscible phases, enhancing reaction rates and selectivity in various chemical processes.

BCDC is considered a mild irritant. It can cause skin and eye irritation upon contact.

  • Skin Irritation: Can cause redness, itching, and burning sensation.
  • Eye Irritation: Can cause serious eye irritation, including tearing, redness, and blurred vision.

The primary reaction involving N-Benzylcinchonidinium chloride is nucleophilic substitution. In its synthesis, cinchonidine reacts with benzyl chloride in the presence of a solvent such as acetone under reflux conditions. The reaction proceeds as follows:

  • Reactants: Cinchonidine and benzyl chloride.
  • Conditions: Heating under reflux in acetone.
  • Product: N-Benzylcinchonidinium chloride, which precipitates out of the solution upon cooling.
Cinchonidine+Benzyl ChlorideN Benzylcinchonidinium Chloride+HCl\text{Cinchonidine}+\text{Benzyl Chloride}\rightarrow \text{N Benzylcinchonidinium Chloride}+\text{HCl}

This process typically yields a product with a purity of around 75% .

N-Benzylcinchonidinium chloride has been studied for its biological activities, particularly its role as a chiral catalyst in asymmetric synthesis. While specific pharmacological effects are not extensively documented, its structural similarity to other cinchona derivatives suggests potential applications in medicinal chemistry, especially in synthesizing biologically active compounds . Its ability to enhance reaction selectivity makes it valuable for producing enantiomerically pure substances.

The synthesis of N-Benzylcinchonidinium chloride can be performed through the following method:

  • Materials Needed:
    • Cinchonidine (10 mmol)
    • Benzyl chloride (15 mmol)
    • Absolute acetone (solvent)
  • Procedure:
    • Combine cinchonidine and benzyl chloride in a round-bottom flask.
    • Add absolute acetone and set up for reflux.
    • Heat the mixture under reflux for 2-3 days.
    • Cool the solution to room temperature and filter to collect the precipitated product.
    • Wash the product with acetone and dry it under vacuum .

This method highlights the straightforward approach to synthesizing this compound, making it accessible for laboratory applications.

N-Benzylcinchonidinium chloride is primarily utilized as a chiral phase transfer catalyst in organic synthesis. Its applications include:

  • Asymmetric Synthesis: Facilitating reactions that require enantiomeric purity.
  • Catalysis: Enhancing reaction rates and selectivity in various organic transformations.
  • Pharmaceutical Development: Assisting in the synthesis of complex molecules with potential therapeutic effects .

Interaction studies involving N-Benzylcinchonidinium chloride focus on its catalytic efficiency and selectivity in various reactions. Research indicates that this compound can interact effectively with different substrates, leading to improved yields in asymmetric reactions. Its performance is often compared with other chiral catalysts to evaluate its effectiveness in facilitating specific transformations .

N-Benzylcinchonidinium chloride shares structural and functional similarities with several other compounds derived from cinchona alkaloids. Below are some similar compounds along with their unique features:

Compound NameStructure TypeUnique Features
CinchonidineNatural alkaloidPrecursor for various derivatives; used in medicine
QuinineNatural alkaloidAntimalarial properties; used in tonic water
N-Propylcinchonidinium ChlorideChiral phase transfer catalystDifferent alkyl substituent affects catalytic activity
N-Methylcinchonidinium ChlorideChiral phase transfer catalystVariations in methyl group influence reactivity

N-Benzylcinchonidinium chloride is unique due to its specific benzyl substitution, which enhances its catalytic properties compared to others like N-Propylcinchonidinium chloride or N-Methylcinchonidinium chloride, making it particularly effective for certain asymmetric reactions .

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

421.2046663 g/mol

Monoisotopic Mass

421.2046663 g/mol

Heavy Atom Count

30

Appearance

Powder

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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